N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine
Description
N-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a fluorine atom at the para position and a trifluoromethyl group at the ortho position of the aromatic ring. The fluorine and trifluoromethyl groups are electron-withdrawing, influencing electronic properties, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-8-2-1-7(6-16-9-3-4-9)10(5-8)11(13,14)15/h1-2,5,9,16H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBBYDCOLNDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
-
Imine Formation : The aldehyde (1 ) reacts with cyclopropylamine (2 ) to form an intermediate imine.
-
Reduction : The imine is reduced to the secondary amine using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). STAB is preferred due to its compatibility with dichloromethane (DCM) and tolerance for moisture.
-
Workup : The crude product is purified via column chromatography or recrystallization.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Reducing Agent | STAB (1.2 equiv) |
| Temperature | 0°C → Room temperature (RT) |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Advantages :
-
High atom economy and functional group tolerance.
-
Scalable to multi-gram quantities with minimal byproducts.
Challenges :
-
Requires anhydrous conditions to prevent hydrolysis of the imine intermediate.
-
STAB is moisture-sensitive and must be handled under inert atmosphere.
Nucleophilic Substitution of Benzyl Halides with Cyclopropylamine
An alternative route involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl bromide (4 ) or chloride with cyclopropylamine (2 ) (Figure 2).
Reaction Conditions
-
Halide Preparation : The benzyl halide (4 ) is synthesized by treating 4-fluoro-2-(trifluoromethyl)benzyl alcohol with PBr3 or SOCl2.
-
Amination : The halide undergoes nucleophilic substitution with cyclopropylamine in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures.
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA, 2.0 equiv) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 70–78% |
Advantages :
-
Straightforward two-step process from commercially available alcohols.
-
Amenable to large-scale production.
Challenges :
-
Competing elimination reactions may reduce yields.
-
Requires purification via distillation or chromatography to remove unreacted halide.
Catalytic Hydrogenation of Nitriles
A less common but viable method involves hydrogenating 4-fluoro-2-(trifluoromethyl)benzyl cyanide (5 ) in the presence of cyclopropylamine (Figure 3).
Enzymatic Synthesis Using Amine Dehydrogenases
Recent advances in biocatalysis have enabled the enantioselective synthesis of cyclopropylamine derivatives using engineered amine dehydrogenases (AmDHs).
Process Overview
-
Reductive Amination : An AmDH catalyzes the reaction between 4-fluoro-2-(trifluoromethyl)phenylacetone (6 ) and ammonia, yielding the chiral amine (7 ).
-
Cyclopropanation : 7 undergoes cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed methods.
| Parameter | Value |
|---|---|
| Enzyme | Bs-AmDH (Bacillus subtilis) |
| Cofactor | NADPH (0.5 mM) |
| pH | 9.5 (NH4Cl buffer) |
| Temperature | 30°C |
| Yield | 40–55% |
Advantages :
-
High enantiomeric excess (>95% ee).
-
Environmentally benign conditions.
Challenges :
-
Limited substrate scope for engineered enzymes.
-
Requires costly cofactor regeneration systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 85–92 | ≥98 | High | Low |
| Nucleophilic Substitution | 70–78 | ≥95 | Moderate | Moderate |
| Catalytic Hydrogenation | 60–68 | ≥90 | Low | High |
| Enzymatic Synthesis | 40–55 | ≥99 | Low | Very High |
Key Takeaways :
-
Reductive amination offers the best balance of yield, scalability, and cost.
-
Enzymatic methods are preferred for chiral synthesis but remain economically challenging.
Chemical Reactions Analysis
Types of Reactions
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyclopropane ring or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF, thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines or reduced aromatic compounds.
Substitution: Formation of substituted benzylamines or thiols.
Scientific Research Applications
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Binding Interactions: The fluorine and trifluoromethyl groups enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine and related compounds:
*Calculated based on molecular formula C₁₁H₁₁F₄N.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy or difluoromethoxy substituents in .
- Aromatic System Modifications : Furan-containing analogs () may exhibit altered binding kinetics due to reduced aromaticity compared to benzyl systems .
Pharmacological and Binding Properties
- MAO-B Inhibition Potential: Virtual screening data () suggests that cyclopropanamine derivatives with benzyl-linked fluorophenyl groups (e.g., ZINC32118560) exhibit favorable docking scores (charge: -3.8931), likely due to interactions with the MAO-B hydrophobic pocket. The target compound’s trifluoromethyl group may further enhance binding via van der Waals interactions .
Metabolic Stability and Toxicity
- Metabolic Susceptibility : The difluoromethoxy group in improves metabolic stability compared to methoxy groups, as fluorine resists oxidative degradation . The target compound’s trifluoromethyl group may similarly enhance stability.
Biological Activity
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine (CAS Number: 1260779-01-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHFN
- Molecular Weight : 233.20 g/mol
- Structure : The compound features a cyclopropanamine core substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptors : Many fluorinated compounds exhibit enhanced binding affinity to receptors due to their electronic properties, potentially influencing neurotransmitter systems.
- Enzymatic Activity : The presence of fluorine atoms can modify the pharmacokinetics and dynamics of the compound, impacting its efficacy as an enzyme inhibitor.
Biological Activity
The biological activity of this compound has been explored in various studies:
-
Anticancer Properties :
- Study Findings : Research has shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, inhibitors of fibroblast growth factor receptors (FGFRs) have demonstrated significant effects in preclinical models of solid tumors .
- Case Study : In a clinical trial involving FGFR inhibitors, a subset of patients exhibited a 36% overall response rate, highlighting the potential for compounds like this compound to contribute to cancer therapy .
-
Neuropharmacological Effects :
- Mechanism : The compound may modulate neurotransmitter levels by interacting with dopamine and serotonin receptors, which are critical in treating mood disorders.
- Research Evidence : Studies suggest that the introduction of fluorinated groups can enhance the selectivity and potency of compounds targeting these receptors.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine?
- Methodology :
- Reductive amination : React 4-fluoro-2-(trifluoromethyl)benzaldehyde with cyclopropanamine under hydrogenation conditions (e.g., NaBH4 or catalytic hydrogenation). This approach is analogous to methods used for structurally similar cyclopropanamine derivatives .
- Cyclopropane ring formation : Utilize [2+1] cycloaddition reactions with dichlorocarbene or transition-metal-catalyzed methods to construct the cyclopropane moiety after introducing the benzylamine group. Validate purity via HPLC and NMR spectroscopy .
Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?
- Methodology :
- LogP : Measure octanol-water partition coefficients using shake-flask or chromatographic methods (e.g., reverse-phase HPLC with calibrated retention times).
- Solubility : Conduct equilibrium solubility studies in buffered aqueous solutions (pH 1–7.4) using UV-Vis spectroscopy or LC-MS quantification. Reference NIST data for trifluoromethyl-substituted analogs to optimize protocols .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to monoamine oxidase B (MAO-B) or other neurological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with MAO-B’s active site (PDB ID: 2V5Z). Compare results with known MAO-B inhibitors, such as safinamide, to validate docking parameters .
- Free energy perturbation (FEP) : Quantify binding energy differences between fluorinated and non-fluorinated analogs to assess the impact of the trifluoromethyl group on target engagement .
Q. How can researchers resolve contradictory data on the metabolic stability of cyclopropanamine derivatives in preclinical models?
- Methodology :
- Comparative microsomal assays : Test the compound alongside structurally related analogs (e.g., ZINC34818738) in human and rodent liver microsomes. Use LC-MS/MS to quantify metabolite formation rates .
- Isotope labeling : Synthesize a deuterated version of the compound to track metabolic pathways and identify sites of oxidative degradation .
Q. What role does the trifluoromethyl group play in enhancing blood-brain barrier (BBB) penetration?
- Methodology :
- Parallel artificial membrane permeability assay (PAMPA-BBB) : Measure permeability coefficients and compare with non-fluorinated analogs.
- In vivo PET imaging : Radiolabel the compound (e.g., with ¹⁸F) to quantify BBB uptake in rodent models. Correlate results with computational predictions of lipophilicity and polar surface area .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s selectivity across aminergic GPCRs (e.g., serotonin, dopamine receptors)?
- Methodology :
- Broad-panel radioligand displacement assays : Screen against 50+ GPCRs at 10 µM concentration. Focus on receptors with homology to cyclopropanamine-binding sites (e.g., TAAR1, 5-HT2A).
- Functional assays : Use cAMP or calcium flux assays for receptors showing >50% displacement in primary screens. Normalize data against reference ligands (e.g., clozapine for 5-HT2A) .
Q. What analytical techniques are critical for characterizing stereochemical purity in cyclopropanamine derivatives?
- Methodology :
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
